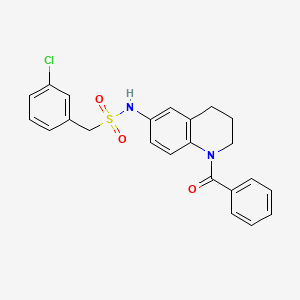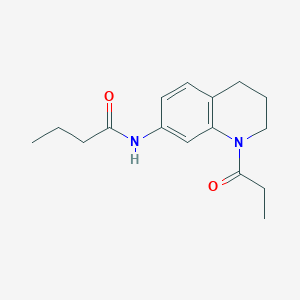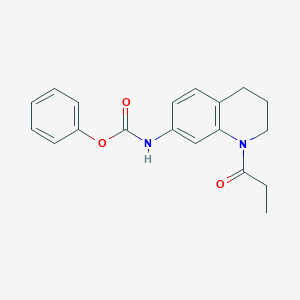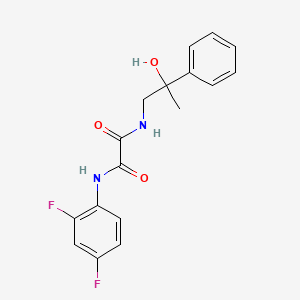![molecular formula C21H27N3O5S2 B6495853 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide CAS No. 941950-42-1](/img/structure/B6495853.png)
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide is a useful research compound. Its molecular formula is C21H27N3O5S2 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide is 465.13921332 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Development
Sulfonamides play a crucial role as bioisosteric building blocks in pharmaceuticals. The incorporation of an N-alkylsulfonamide unit is typically achieved by reacting a sulfonyl chloride with a pre-installed alkyl amine. However, direct installation of the entire N-sulfonyl unit provides an attractive alternative. N-sulfonyl imines, which can be derived from aldehydes, serve as versatile activated electrophiles in organic transformations. F2052-0463 could be explored as a potential scaffold for novel drug candidates .
Radical Chemistry
The formation of synthetically valuable N-sulfonyl imines from aldehydes, sulfonamides, and hypervalent iodine reagents has been developed. Mechanistic studies suggest that the reaction proceeds through an initial step involving a radical initiator (generated by visible light or heat). Researchers can explore F2052-0463 in radical-based transformations, such as nucleophilic additions, cycloadditions, and C-H functionalizations .
Imines as Intermediates
N-sulfonyl imines serve as key intermediates in various synthetic pathways. They can be easily reduced to N-alkylsulfonamides, bypassing the need for a pre-installed amine. Researchers can investigate F2052-0463 as a precursor for diverse chemical transformations .
Visible-Light-Mediated Reactions
F2052-0463 participates in visible-light, iodine-promoted reactions. These conditions offer practical and mild reaction pathways for the installation of sulfonamide functionality. Researchers interested in green chemistry and sustainable synthesis may find this aspect intriguing .
Benzylic Position Reactivity
Given the benzylic nature of F2052-0463, it’s worth exploring its reactivity at the benzylic position. Benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern .
Green Synthesis
An efficient, eco-friendly, and green synthesis method has been reported for novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives. Researchers can investigate F2052-0463 in similar green conditions for the synthesis of related compounds .
properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-4-21(25)22-17-10-11-20(15(3)13-17)31(28,29)23-18-9-8-16-7-6-12-24(19(16)14-18)30(26,27)5-2/h8-11,13-14,23H,4-7,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORNAMGBMSHIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)



![4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6495815.png)
![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6495817.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495819.png)
![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)



